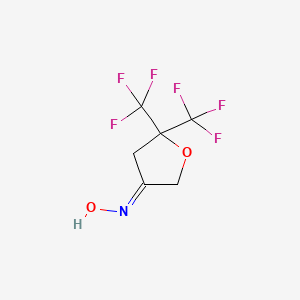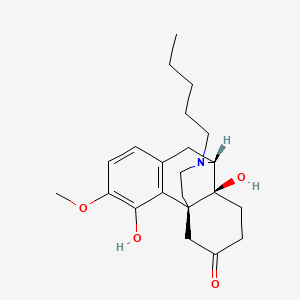
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and oxo functional groups, as well as a pentyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl, methoxy, and oxo groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Addition of the Pentyl Side Chain: The pentyl side chain is attached via alkylation reactions, often using pentyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may produce alcohols.
Aplicaciones Científicas De Investigación
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors in the central nervous system, modulating pain perception and producing analgesic effects. It may also interact with other receptors and enzymes, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Noroxycodone: A structurally similar compound with similar functional groups but different side chains.
Oxycodone: Another morphinan derivative with potent analgesic properties.
Hydromorphone: A related compound with a similar core structure but different functional groups.
Uniqueness
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
101318-98-3 |
|---|---|
Fórmula molecular |
C22H31NO4 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
(1R,9R,10S)-3,10-dihydroxy-4-methoxy-17-pentyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C22H31NO4/c1-3-4-5-11-23-12-10-21-14-16(24)8-9-22(21,26)18(23)13-15-6-7-17(27-2)20(25)19(15)21/h6-7,18,25-26H,3-5,8-14H2,1-2H3/t18-,21-,22-/m1/s1 |
Clave InChI |
LMESMTMYZUOGFN-STZQEDGTSA-N |
SMILES isomérico |
CCCCCN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)O)O |
SMILES canónico |
CCCCCN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)



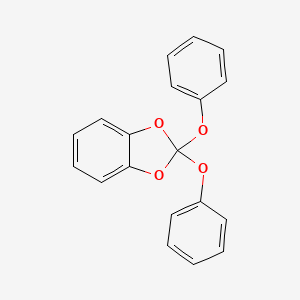
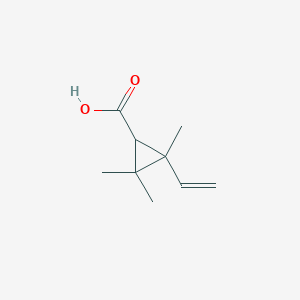
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)

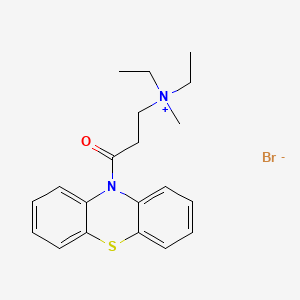
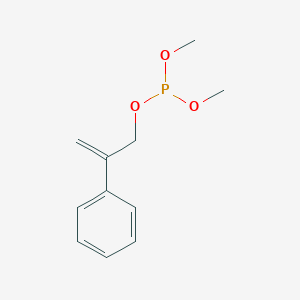
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
